molecular formula C19H17ClN2O2S B2877837 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide CAS No. 301176-10-3

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2877837
CAS No.: 301176-10-3
M. Wt: 372.87
InChI Key: LAKZCFHPYXZUEK-UHFFFAOYSA-N
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Description

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide: is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a chlorobenzyl group, and a methylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiazole ring.

    Formation of the Methylphenoxyacetamide Moiety: This step involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid, which is then converted to its corresponding acyl chloride. The acyl chloride reacts with the amine group on the thiazole ring to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially forming the corresponding amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it may exhibit antimicrobial properties and can be explored as a potential drug candidate.

    Enzyme Inhibition: The compound can be studied for its ability to inhibit specific enzymes, making it a candidate for drug development.

Industry:

    Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides and pesticides.

    Pharmaceuticals: The compound can be a building block for the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism by which N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide exerts its effects is likely related to its ability to interact with biological macromolecules. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the chlorobenzyl group can form halogen bonds. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, affecting various cellular pathways.

Comparison with Similar Compounds

  • N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
  • N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide
  • N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-chlorophenoxy)acetamide

Uniqueness: The uniqueness of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group on the phenoxy ring can affect the compound’s lipophilicity and its ability to interact with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-13-4-2-7-16(8-13)24-12-18(23)22-19-21-11-17(25-19)10-14-5-3-6-15(20)9-14/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKZCFHPYXZUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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